molecular formula C11H14NO4P B1212594 Indolepropanol phosphate CAS No. 40716-80-1

Indolepropanol phosphate

Cat. No.: B1212594
CAS No.: 40716-80-1
M. Wt: 255.21 g/mol
InChI Key: NKEZSFZOUIIZFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole-3-Propanol Phosphate is an organic compound belonging to the class of 3-alkylindoles. It is characterized by an indole moiety carrying an alkyl chain at the 3-position, with a phosphate group attached to the propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Indole-3-Propanol Phosphate can be synthesized through a one-pot method involving the reaction of phenylhydrazine hydrochlorides with dihydropyran in the presence of an acetic acid and water mixture . This method is advantageous due to its simplicity and efficiency in producing highly functionalized indoles.

Industrial Production Methods: Industrial production of Indole-3-Propanol Phosphate typically involves the Fischer indole synthesis, which remains a benchmark for the preparation of indole derivatives . This method is widely used due to its scalability and ability to produce large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: Indole-3-Propanol Phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the indole moiety and the phosphate group, which provide multiple reactive sites.

Common Reagents and Conditions: Common reagents used in the reactions of Indole-3-Propanol Phosphate include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles .

Major Products Formed: The major products formed from the reactions of Indole-3-Propanol Phosphate include halogenated and oxygenated derivatives. These products are of interest due to their potential bioactivity and applications in various fields .

Scientific Research Applications

Indole-3-Propanol Phosphate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a signaling molecule and a precursor for the biosynthesis of other biologically active compounds . In medicine, it has potential therapeutic applications due to its bioactivity. Additionally, it is used in the industry for the production of natural colorants and flavoring agents .

Mechanism of Action

The mechanism of action of Indole-3-Propanol Phosphate involves its interaction with specific molecular targets and pathways. It acts on the tryptophan synthase alpha and beta chains, facilitating the conversion of indole-3-glycerol-phosphate to indole . This interaction is crucial for its role in various biological processes.

Comparison with Similar Compounds

Properties

CAS No.

40716-80-1

Molecular Formula

C11H14NO4P

Molecular Weight

255.21 g/mol

IUPAC Name

3-(1H-indol-3-yl)propyl dihydrogen phosphate

InChI

InChI=1S/C11H14NO4P/c13-17(14,15)16-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-2,5-6,8,12H,3-4,7H2,(H2,13,14,15)

InChI Key

NKEZSFZOUIIZFL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCCOP(=O)(O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCOP(=O)(O)O

Key on ui other cas no.

40716-80-1

Synonyms

indolepropanol phosphate
IPP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indolepropanol phosphate
Reactant of Route 2
Reactant of Route 2
Indolepropanol phosphate
Reactant of Route 3
Indolepropanol phosphate
Reactant of Route 4
Indolepropanol phosphate
Reactant of Route 5
Indolepropanol phosphate
Reactant of Route 6
Indolepropanol phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.